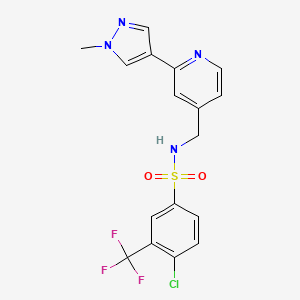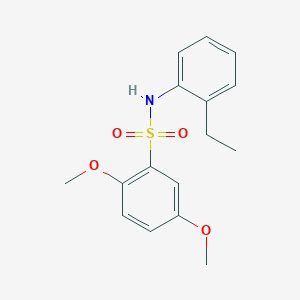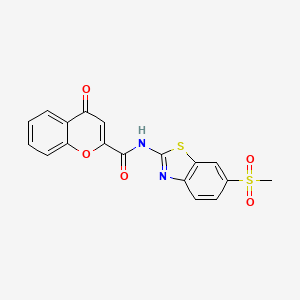
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine, also known as CSP-1103, is a chemical compound that has been extensively studied for its potential use in various scientific fields. This compound is a potent, selective, and reversible inhibitor of the neuronal sodium channel Nav1.8, which is involved in the transmission of pain signals. CSP-1103 has shown promising results in preclinical studies as a potential treatment for chronic pain.
Mechanism of Action
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine works by selectively blocking Nav1.8 channels, which are involved in the transmission of pain signals. This inhibition reduces the excitability of neurons, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine has been shown to reduce pain sensitivity in preclinical studies. The compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine in lab experiments include its high selectivity for Nav1.8 channels, its reversible inhibition, and its favorable safety profile. However, the limitations of using 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine include its high cost of synthesis and its limited solubility in water.
Future Directions
There are several potential future directions for the use of 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine in scientific research. These include:
1. Development of novel pain medications: 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine has shown promising results in preclinical studies as a potential treatment for chronic pain. Further research is needed to determine its efficacy in humans.
2. Study of Nav1.8 channels: 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine can be used as a tool to study the role of Nav1.8 channels in pain transmission and other physiological processes.
3. Investigation of other potential therapeutic applications: 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine's selective inhibition of Nav1.8 channels may have therapeutic applications beyond pain management, such as in the treatment of epilepsy or other neurological disorders.
In conclusion, 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine is a promising compound that has shown potential as a tool for scientific research and as a potential treatment for chronic pain. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine involves several steps, including the reaction of 3-pyridinesulfonyl chloride with cyclohexylamine, followed by fluorination using sodium fluoride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine has been extensively studied for its potential use in various scientific fields, including pain research, neurology, and pharmacology. The compound's ability to selectively target Nav1.8 channels has made it a promising candidate for the development of novel pain medications.
properties
IUPAC Name |
3-(cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S/c13-20(17,18)19-11-6-9(7-14-8-11)12(16)15-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFRXNRQTQMWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylcarbamoyl)-5-fluorosulfonyloxypyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2829104.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethylpropanamide](/img/structure/B2829105.png)

![3-(2-chlorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2829108.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/no-structure.png)
![2-(4-ethoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2829111.png)
![7-chloro-N-(3-methoxybenzyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2829113.png)
